Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
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Overview
Description
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a complex organic compound characterized by the presence of a phosphonic acid group and a purine derivative. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a chlorinated purine moiety, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps. One common method starts with the chlorination of a purine derivative, followed by the introduction of a hydroxybutoxy group. The final step involves the attachment of the phosphonic acid group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets. The chlorinated purine moiety allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can be compared with other similar compounds, such as:
Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)ethoxy]methyl]-: This compound has a similar structure but with an ethoxy group instead of a hydroxybutoxy group.
Phosphonic acid, [[3-(2-amino-6-chloro-9H-purin-9-yl)methyl]phenyl]methyl]-: This compound features an amino group and a phenyl ring, providing different chemical properties and applications.
The uniqueness of phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
643028-89-1 |
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Molecular Formula |
C10H14ClN4O5P |
Molecular Weight |
336.67 g/mol |
IUPAC Name |
[3-(6-chloropurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H14ClN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19) |
InChI Key |
ZRMVXNPUWXMOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C(CCOCP(=O)(O)O)CO |
Origin of Product |
United States |
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